molecular formula C12H10F2N2O B1480982 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one CAS No. 1271476-05-1

4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one

Cat. No.: B1480982
CAS No.: 1271476-05-1
M. Wt: 236.22 g/mol
InChI Key: YNRIJTZYGQBYGI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is a pyrimidine-based compound of significant interest in agricultural chemical research, particularly in the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . SDHIs represent one of the fastest-growing classes of fungicides and function by targeting a key enzyme in the fungal mitochondrial respiratory chain . Specifically, they inhibit succinate dehydrogenase, blocking the electron transfer from succinate to ubiquinone . This disruption halts the tricarboxylic acid (TCA) cycle, critically reducing energy production by inhibiting adenosine triphosphate (ATP) synthesis, which ultimately suppresses mycelial growth . The molecular structure of this compound incorporates key features associated with bioactive SDHIs, including a central pyrimidine heterocycle and a difluoromethyl substituent, which is isosteric with common metabolic groups and can influence properties like bioavailability and target binding . The p-tolyl group provides a lipophilic element that can contribute to interactions within the enzyme's binding site. The synthetic route to related difluoromethylpyrimidines has been demonstrated via the condensation of a corresponding 1,1-difluoropentane-2,4-dione with urea or similar reagents, allowing for efficient laboratory-scale production . This compound is intended for use in biochemical and enzymatic assays, mode-of-action studies, and the synthesis of more complex derivatives for structure-activity relationship (SAR) profiling. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

6-(difluoromethyl)-4-(4-methylphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)16-12(17)15-9/h2-6,11H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIJTZYGQBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Lactone Formation

  • The initial step involves condensation of appropriate precursors to form a mixture of condensation products.
  • These products are treated with a strong mineral acid, preferably sulfuric acid, and heated to reflux.
  • The reaction mixture is then distilled, collecting a two-phase distillate boiling at approximately 95-100 °C under atmospheric pressure.
  • The lower phase contains the intermediate lactone crucial for subsequent steps.

Ammonia Treatment for Cyclization

  • The lactone intermediate is reacted with ammonia, which can be anhydrous or in aqueous/organic solution (water, methanol, acetonitrile).
  • Reaction temperatures are maintained below room temperature, typically between 0 to 10 °C for aqueous ammonia or around −41 °C for anhydrous ammonia.
  • Excess ammonia is generally preferred to ensure complete conversion.
  • After ammonia addition, the mixture is warmed to ambient temperature, leading to the formation of the pyrimidinone core.

Alternative Cyclization via Dienoates

  • The condensation products can be treated with acetic anhydride and pyridinium p-toluenesulfonate (PPTS) catalyst to form dienoates.
  • This mixture is refluxed without additional solvents, distilled at 145-150 °C, and then cooled.
  • The dienoates undergo cyclization with ammonium salts of organic acids (e.g., ammonium acetate or ammonium formate), formamide, or unsubstituted amides in the presence of methoxide.
  • Cyclization temperatures range from 120 °C to 180 °C, with 150-160 °C preferred.
  • The product precipitates upon dilution with water and is isolated by filtration and washing.

Incorporation of Difluoromethyl Group

  • The difluoromethyl group is introduced by using fluorinated reagents such as trifluoroacetyl chloride or related fluorinated acyl chlorides.
  • For example, bubbling trifluoroacetyl chloride into a cooled reaction mixture containing ethyl vinyl ether at temperatures below 25 °C facilitates the formation of fluorinated intermediates.
  • Multiple additions of trifluoroacetyl chloride may be necessary to drive the reaction to completion.
  • The crude product is typically isolated by extraction and solvent evaporation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Notes Yield/Outcome
Condensation & Acid Treatment Strong mineral acid (H2SO4 preferred), reflux ~95-100 (distill) Two-phase distillate collected Intermediate lactone isolated
Ammonia Cyclization Ammonia (anhydrous or aqueous), stirring 0 to 10 (aqueous); −41 (anhydrous) Excess ammonia preferred Pyrimidinone formed
Dienoate Formation Acetic anhydride, PPTS catalyst, reflux, distillation 145-150 Solvent-free reflux Dienoates isolated
Cyclization of Dienoates Ammonium salt (e.g., ammonium acetate), formamide 120-180 (prefer 150-160) Polar aprotic solvent optional Pyrimidinone isolated by filtration
Difluoromethyl Introduction Trifluoroacetyl chloride bubbled into ethyl vinyl ether <25 Multiple additions for completion ~94% crude yield, ~71% purity

Detailed Research Findings

  • The acid-catalyzed condensation and subsequent ammonia treatment are crucial for forming the pyrimidinone scaffold with high selectivity and yield.
  • Cyclization via dienoates offers an alternative pathway that can be optimized by choice of ammonium salts and solvents, enhancing product isolation.
  • The use of trifluoroacetyl chloride as a fluorinating agent under controlled low temperatures allows effective incorporation of the difluoromethyl group, critical for the biological activity of the target compound.
  • Reaction monitoring by gas chromatography (GC) is essential to ensure completeness and purity of intermediates.
  • Excess reagents such as ammonia and acetic anhydride improve conversion rates and yield.
  • The processes favor solvent-free or minimal solvent conditions to enhance sustainability and reduce purification complexity.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or p-tolyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoromethyl-pyrimidinone derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one serves as a versatile building block for synthesizing more complex organic molecules. Its difluoromethyl group enhances its reactivity and stability, making it suitable for various synthetic routes, including:

  • Multi-substituted Pyrimidines : It can be utilized in the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through CuI-catalyzed reactions, showcasing broad substrate scope and functional group tolerance .
  • Agrochemicals : The compound's unique functional groups allow it to be explored in the development of agrochemicals, where its efficacy can be enhanced through structural modifications .

Biological Applications

The biological activities of this compound have been investigated extensively:

  • Anticancer Activity : Studies have indicated that derivatives with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine frameworks have shown promising results in inhibiting cancer cell growth in vitro . The mechanism often involves apoptosis induction and differentiation in cancer cell lines.
  • Antimicrobial Properties : The compound is being studied for its potential antimicrobial activities, which could lead to the development of new antibiotics or treatments for resistant bacterial strains.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its pharmacological potential:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural features allow it to mimic biogenic purines, which are crucial for many biological processes .
  • Bioisosterism : The presence of difluoromethyl and p-tolyl substituents can enhance the bioavailability and metabolic stability of drugs derived from this compound. This is particularly relevant in designing drugs that require improved solubility and reduced toxicity .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a series of pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. The MTT assay demonstrated that several compounds significantly inhibited cell viability in MDA-MB-231 breast cancer cells compared to controls, indicating their potential as therapeutic agents against cancer .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic pathways for pyrimidine derivatives highlighted the use of this compound as a key intermediate. The study reported enhanced yields when employing microwave-assisted synthesis techniques, showcasing the compound's utility in developing more efficient synthetic methodologies .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The p-tolyl group can contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Physicochemical Properties

Key structural variations among pyrimidinone derivatives include substituents at positions 4 and 6, which significantly influence physicochemical and pharmacokinetic properties.

Compound Name Substituents (Position 4/6) Molecular Weight Log P Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors Reference
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one 4: CF₂H; 6: p-tolyl 264.23* ~3.0* ~45* 1 3
4-(Trifluoromethyl)-6-phenylpyrimidin-2(1H)-one 4: CF₃; 6: phenyl 256.20 3.22 45.75 1 3
SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl)) 4: pyridin-4-yl; 6: thiophen-2-yl 255.29 3.32 48.99 1 4
4-(3-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one 4: 3-nitrophenyl; 6: phenyl 307.28 3.15 91.58 1 6
6-(Difluoromethyl)-4(1H)-pyrimidinone 6: CF₂H; 4: H 146.09 1.8* ~50* 1 2

*Estimated based on structural analogs.

Key Observations:

  • Lipophilicity (Log P): The difluoromethyl group (CF₂H) in the target compound balances lipophilicity (Log P ~3.0), making it more membrane-permeable than the trifluoromethyl (CF₃) analog (Log P 3.22) but less polar than nitro-substituted derivatives (Log P 3.15) .
  • Polar Surface Area (PSA): The p-tolyl group reduces PSA compared to electron-withdrawing substituents like nitro (PSA 91.58 in 4b), favoring blood-brain barrier penetration .
Antitumor Activity
  • 4-(Trifluoromethyl) Derivatives: Show moderate antitumor activity but higher acute toxicity (e.g., LD₅₀ < 500 mg/kg in rodents) compared to difluoromethyl analogs .
  • Nitro-Substituted Analogs: Demonstrate broad-spectrum antifungal activity but poor bioavailability due to high PSA .
Acute Toxicity
  • Trifluoromethyl Derivatives: Higher toxicity due to metabolic release of fluorine ions, causing renal and hepatic stress .

Computational and In Silico Insights

  • Drug-Likeness: The target compound adheres to Lipinski’s rule (molecular weight <500, Log P <5, H-bond donors ≤5, acceptors ≤10), unlike nitro-substituted derivatives violating PSA limits .
  • Molecular Docking: The p-tolyl group likely engages in hydrophobic interactions with kinase domains, while the difluoromethyl group stabilizes binding via halogen bonds .

Biological Activity

4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a p-tolyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, enzymatic inhibition, and other therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1271476-05-1
  • Molecular Formula : C11H10F2N2O
  • Molecular Weight : 224.21 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. A related compound, NVP-BGJ398, demonstrated significant antitumor activity in bladder cancer xenograft models, suggesting that similar structural motifs may confer anticancer effects .

Enzymatic Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. Pyrimidine derivatives are known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For example, studies on related compounds have shown promising COX-2 inhibitory activity, with IC50 values indicating effective inhibition .

Study 1: Antitumor Efficacy

A study focused on the synthesis of new pyrimidine derivatives evaluated their efficacy against cancer cell lines. The results indicated that derivatives with a difluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Study 2: COX Inhibition

Research investigating the anti-inflammatory properties of pyrimidine derivatives demonstrated that certain compounds showed selective inhibition of COX-2 over COX-1. The selectivity index was significantly higher for compounds with modifications at the 4-position of the pyrimidine ring, suggesting that the difluoromethyl substitution may enhance selectivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
NVP-BGJ398Anticancer0.15
Pyrimidine Derivative ACOX-2 Inhibition0.02
Pyrimidine Derivative BCOX-1 Inhibition0.04
This compoundPotential AnticancerTBD

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, and how can purity be ensured?

The compound can be synthesized via microwave-assisted multicomponent reactions using substituted acetophenones, aldehydes, urea, and catalytic silicated fluoroboric acid. Post-reaction, purification involves column chromatography with ethyl acetate/hexane gradients. Purity is validated via spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis . For reproducibility, ensure controlled microwave irradiation time (e.g., 10 min) and solvent selection (DMF or methanol) to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this pyrimidinone derivative?

Key techniques include:

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.7 ppm) and difluoromethyl groups (split signals due to coupling with fluorine).
  • ¹³C NMR : Confirm carbonyl (δ ~164 ppm) and aromatic carbons.
  • IR : Detect C=O stretching (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
  • HPLC/MS : Assess molecular ion peaks and impurities .

Q. How is preliminary biological activity (e.g., cytotoxicity) evaluated for this compound?

Use in vitro cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., MiaPaCa-2). Calculate IC₅₀ values via dose-response curves (e.g., 1.95 µM for MiaPaCa-2) . Include positive controls (e.g., 5-fluorouracil) and validate results across ≥3 independent replicates to account for biological variability .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how are dosing regimens optimized?

Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models in Swiss albino mice (18–23 g) are recommended. Administer the compound intraperitoneally (e.g., 20–30 mg/kg) starting 24 hours post-tumor inoculation. Monitor tumor weight inhibition (%) and compare with controls (e.g., 5-FU). Include hematological/biochemical analyses (e.g., ALT, creatinine) to assess systemic toxicity .

Q. What mechanistic insights support apoptosis induction by this compound?

Apoptosis is confirmed via:

  • DAPI staining : Nuclear condensation/fragmentation in treated cells.
  • Mitochondrial membrane potential (MMP) loss : Use JC-1 dye to detect depolarization (e.g., 30% reduction at 20 µM).
  • Cell cycle analysis : G0/G1 arrest via flow cytometry . Combine these with Western blotting for pro-apoptotic markers (e.g., Bax, caspase-3) .

Q. How can computational methods predict binding affinity and selectivity?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., VEGFR-2 or tubulin). Prioritize compounds with ΔG ≤ -8.5 kcal/mol (e.g., SK-25’s binding to 7EL1 protein) and validate hydrogen bond/π-π interactions. Use ADMET predictors (e.g., SwissADME) to ensure compliance with Lipinski’s rules .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

Address poor bioavailability by optimizing formulation (e.g., nanoencapsulation) or prodrug design. Use pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to identify metabolic bottlenecks. Cross-validate results in ≥2 tumor models to rule out cell-line-specific effects .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Replace the p-tolyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance cytotoxicity. Compare spacers (e.g., pyrimidin-2(1H)-one vs. pyrazoline) using SAR studies. For example, pyrimidin-2(1H)-one spacers improve VEGFR-2 binding affinity by 30% over thione analogs .

Q. What protocols ensure reliable acute toxicity assessment?

Conduct OECD Guideline 423-compliant studies in rodents. Administer a single dose (e.g., 1000 mg/kg) and monitor for 14 days. Evaluate mortality, body weight, and organ histopathology. No observed adverse effect levels (NOAEL) confirm safety for further testing .

Q. How are ADMET profiles optimized during lead optimization?

Prioritize compounds with:

  • LogP : 2–3 (balanced lipophilicity).
  • H-bond donors/acceptors : ≤5/10.
  • Plasma protein binding : <90% to avoid sequestration.
    Use in vitro CYP450 inhibition assays to minimize drug-drug interactions .

Data Contradiction Analysis

  • Example : A compound showing high in vitro activity but poor in vivo efficacy may suffer from rapid metabolism. Solution: Modify the difluoromethyl group to reduce CYP450-mediated degradation (e.g., replace with trifluoromethyl) and retest .
  • Example : Discrepancies in IC₅₀ values across cell lines (e.g., MiaPaCa-2 vs. PC-3) may reflect target heterogeneity. Validate target expression (e.g., VEGFR-2) via qPCR before concluding selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
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4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.